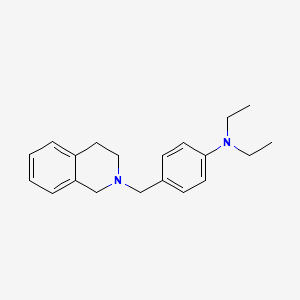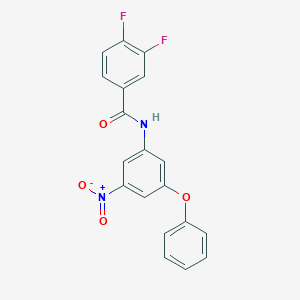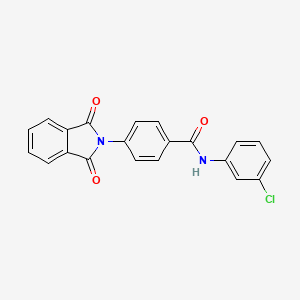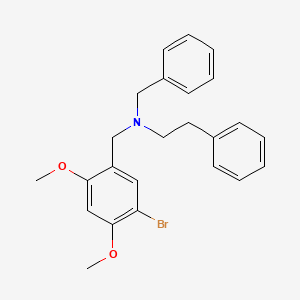
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-diethylaniline
概要
説明
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-diethylaniline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-diethylaniline typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the reaction of 3,4-dihydroisoquinoline with N,N-diethylaniline under mild conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like acetonitrile or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds.
化学反応の分析
Types of Reactions
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further react to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® and sodium hydrogen carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-alkylated and N-acylated derivatives of this compound, which can exhibit different biological activities and properties.
科学的研究の応用
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-diethylaniline has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-diethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various physiological effects .
類似化合物との比較
Similar Compounds
- 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide
- 4-[3,4-dihydro-1H-isoquinolin-2-yl(oxo)methyl]-2-methyl-1-phthalazinone
- 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
Uniqueness
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-diethylaniline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-22(4-2)20-11-9-17(10-12-20)15-21-14-13-18-7-5-6-8-19(18)16-21/h5-12H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXOCSGEBHQWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(benzyloxy)-4-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742461.png)



![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B3742490.png)
![N,N-diethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}aniline](/img/structure/B3742500.png)
![6,7-dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3742505.png)
![2,4-di-tert-butyl-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B3742510.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3742523.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4,6-dibromophenol](/img/structure/B3742537.png)

![1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3742548.png)
![1-(4-{4-[4-(diethylamino)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3742549.png)
![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B3742551.png)
